molecular formula C6H8N2O2S B2626917 3-(2-Amino-1,3-thiazol-5-yl)oxetan-3-ol CAS No. 2104155-17-9

3-(2-Amino-1,3-thiazol-5-yl)oxetan-3-ol

Cat. No.: B2626917
CAS No.: 2104155-17-9
M. Wt: 172.2
InChI Key: WLLNRMRUDITWHD-UHFFFAOYSA-N
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Description

3-(2-Amino-1,3-thiazol-5-yl)oxetan-3-ol is a compound that features a thiazole ring and an oxetane ring. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the oxetane ring is a four-membered ring with an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-1,3-thiazol-5-yl)oxetan-3-ol typically involves the formation of the thiazole ring followed by the introduction of the oxetane ring. One common method involves the reaction of a thioamide with a haloketone to form the thiazole ring. Subsequent reactions introduce the oxetane ring through cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-1,3-thiazol-5-yl)oxetan-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Amino-1,3-thiazol-5-yl)oxetan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Amino-1,3-thiazol-5-yl)oxetan-3-ol involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The oxetane ring can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-thiazole: Lacks the oxetane ring but shares the thiazole core.

    3-(2-Amino-1,3-thiazol-5-yl)propanoic acid: Contains a propanoic acid group instead of the oxetane ring.

    5-(2-Amino-1,3-thiazol-4-yl)oxazole: Features an oxazole ring instead of the oxetane ring.

Uniqueness

3-(2-Amino-1,3-thiazol-5-yl)oxetan-3-ol is unique due to the presence of both the thiazole and oxetane rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-5-8-1-4(11-5)6(9)2-10-3-6/h1,9H,2-3H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLNRMRUDITWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CN=C(S2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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